Tributyl phosphate-d27

Description

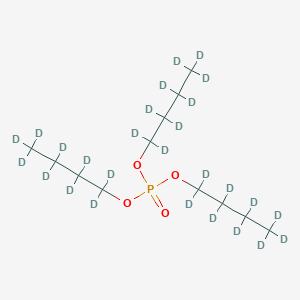

Structure

3D Structure

Properties

IUPAC Name |

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCOOQWBFONSKY-DGRGSPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016869 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61196-26-7 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61196-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributyl Phosphate-d27: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties and stability of Tributyl phosphate-d27 (TBP-d27). As the deuterated analog of Tributyl phosphate (TBP), its physical and chemical behaviors are nearly identical to the unlabeled compound. TBP-d27 is primarily utilized as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic or environmental fate studies.[1] The substitution of hydrogen with deuterium provides a distinct mass shift (M+27), enabling precise differentiation from its non-deuterated counterpart without significantly altering its chemical reactivity.

Chemical and Physical Properties

This compound is a colorless to light yellow, odorless, and viscous liquid.[1][2][3] It is miscible with most common organic solvents and diluents.[2] While stable under recommended storage conditions, it is combustible and can react with strong oxidizing agents.[3][4] The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Tributyl Phosphate

| Property | Value (TBP-d27) | Value (TBP) | Reference(s) |

| Molecular Formula | C₁₂D₂₇O₄P | C₁₂H₂₇O₄P | [1][3] |

| Molecular Weight | 293.48 g/mol | 266.31 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | Colorless to pale-yellow liquid | [1][3] |

| Odor | Odorless | Odorless | [2][5] |

| Isotopic Purity | ≥98 atom % D | N/A | |

| Chemical Purity | ≥98% (CP) | ≥99% | |

| Boiling Point | Not specified; expected to be similar to TBP | 289 °C (552 °F) at 1 atm180-183 °C at 22 mmHg | [6] |

| Melting Point | Not specified; expected to be similar to TBP | -79 °C (-110.2 °F) | [4] |

| Density | Not specified; expected to be similar to TBP | 0.979 g/mL at 25 °C | [4] |

| Flash Point | 145 °C (293 °F) - closed cup | 146 °C (295 °F) | [6] |

| Autoignition Temp. | Not specified; expected to be similar to TBP | 410 °C (770 °F) | |

| Refractive Index | Not specified; expected to be similar to TBP | n20/D 1.424 | [4] |

| Vapor Density | Not specified; expected to be similar to TBP | 9.2 (vs air) | |

| Water Solubility | Not specified; expected to be similar to TBP | 280 mg/L at 25 °C | [5] |

| Log P (Octanol/Water) | Not specified; expected to be similar to TBP | 3.99 - 4.01 | [7] |

Chemical Stability and Reactivity

Tributyl phosphate is a chemically stable compound, noted for its thermal stability and resistance to oxidation.[8][9] However, it undergoes degradation under specific conditions such as high temperatures, radiation, and in the presence of acidic or alkaline media.

Thermal Stability and Decomposition

TBP is thermally unstable at temperatures approaching its boiling point and will begin to decompose.[7] Violent decomposition can occur in the presence of nitric acid at temperatures above 130 °C.[10] Under adiabatic conditions, TBP exhibits multiple self-heating exothermic activities, with the primary exotherm beginning at 250 °C, accompanied by a significant rise in pressure.[10] The thermal decomposition follows a first-order Arrhenius kinetic model.[10]

The primary decomposition pathway involves the splitting of the C-O bond, leading to the formation of butene and phosphoric acid.[7] In the presence of excess oxygen, complete combustion to carbon dioxide and water occurs at approximately 700 °C.[7] Upon decomposition, TBP can release toxic fumes of phosphorus oxides, phosphine, and carbon oxides.[2]

Hydrolytic Stability

The most significant reactions involving TBP are hydrolytic.[8][9] Hydrolysis involves the cleavage of the butyl or butoxy group, leading to the stepwise formation of dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately, phosphoric acid (H₃PO₄) and butanol.[8][9][11]

-

Mechanism : Hydrolysis can occur in both the aqueous and organic phases and is catalyzed by both acids and bases.[8][9] The reaction is first-order with respect to the ester.[8][9] While the rate is faster in the aqueous phase, the low solubility of TBP makes the organic phase reaction more significant in many applications.[8][9]

-

Base-Catalyzed Hydrolysis : In the presence of a base, the reaction typically occurs only in the aqueous phase and tends to stop at the formation of dibutyl phosphate.[8][9]

-

Acid-Catalyzed Hydrolysis : The rate of acid hydrolysis depends on the nature and concentration of the acid.[8][9] The hydrolysis rate increases significantly with temperature.[8][9]

-

Neutral Conditions : Despite being susceptible to hydrolysis, one study reported that hydrolytic degradation was not observed after 30 days in sterile water with a pH ranging from 3 to 11, suggesting the process can be slow under certain conditions.[3]

Caption: Stepwise hydrolysis pathway of this compound.

Radiolytic Stability

In nuclear fuel reprocessing, TBP is exposed to ionizing radiation, which can cause degradation.[11] This radiolysis leads to the formation of DBP and MBP, similar to hydrolysis.[11] The presence of these degradation products is undesirable as they can form stable complexes with metal ions, affecting the efficiency of extraction processes.[8][9] Studies comparing deuterated and unlabeled TBP found that the extent of radiolytic degradation and the formation pattern of DBP and MBP were very similar for both, indicating a minimal kinetic isotope effect in γ-radiolysis.[12]

General Reactivity and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[2][4] It may also attack some forms of plastics and rubber.[2] It is considered stable under normal, recommended storage conditions, typically below +30°C in a tightly sealed container.[4][5]

Experimental Protocols

Synthesis of Tributyl Phosphate

Tributyl phosphate is commercially prepared by the reaction of phosphorus oxychloride with n-butanol.[2][7] A similar procedure would be used for TBP-d27, substituting n-butanol with n-butanol-d9.

Methodology:

-

Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, condenser, thermometer, and a dropping funnel. The system is protected from atmospheric moisture using calcium chloride tubes.

-

Reactant Charging: Dry n-butanol-d9, a hydrogen chloride acceptor (e.g., pyridine or sodium acetate), and a dry solvent (e.g., benzene) are charged into the flask.[13] The mixture is cooled to between -5 °C and 10 °C using an ice-salt bath.[13]

-

Phosphorus Oxychloride Addition: Freshly distilled phosphorus oxychloride is added dropwise from the funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the mixture is gently refluxed for approximately 2 hours to ensure the reaction goes to completion, then cooled to room temperature.

-

Workup and Purification:

-

Water is added to dissolve the pyridine hydrochloride byproduct. The organic layer is separated.

-

The organic layer is washed multiple times with water until the washings are neutral.

-

The layer is dried over an anhydrous drying agent like sodium sulfate.

-

The solvent (benzene) is removed by evaporation.

-

The crude TBP-d27 is purified by vacuum distillation to yield the final product.

-

Caption: Experimental workflow for the synthesis and purification of TBP-d27.

Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for the quantification of TBP, which is directly applicable to TBP-d27.

Methodology:

-

Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).[14]

-

Column: A capillary column suitable for polar compounds, such as a J&W DB-Wax (30 m x 0.53 mm, 1 µm film thickness).[14]

-

Instrumental Conditions:

-

Sample and Standard Preparation:

-

Prepare a stock solution of TBP-d27 in a suitable solvent (e.g., diethyl ether).[15]

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 50 to 150 µg/mL).[14]

-

Prepare unknown samples by diluting them to fall within the calibration range.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared samples.

-

Determine the concentration of TBP-d27 in the samples by comparing their peak areas to the calibration curve.

-

Determination of Hydrolysis Products by Ion Chromatography

The primary degradation products of TBP, dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can be quantified using ion chromatography.[11][16]

Methodology:

-

System: An ion chromatograph with a suppressed conductivity detector.

-

Separation Column: An anion-exchange column, such as a Dionex IonPac AS5A or AS11, is effective for separating DBP and MBP from other anions.[11] The AS5A column is noted for providing a very efficient separation between DBP and nitrite ions.[11]

-

Eluent: A suitable alkaline eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate gradient, is used to separate the analytes.

-

Sample Preparation: Aqueous samples containing the hydrolysis products are filtered and injected directly. For organic samples, a liquid-liquid extraction into an aqueous base is required to transfer the acidic DBP and MBP into the aqueous phase for analysis.

-

Quantification: The concentration of DBP and MBP is determined by comparing the peak areas from the sample chromatogram to those of known standards. The detection limits for this method can be in the sub-micromolar range.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRIBUTYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyl phosphate CAS#: 126-73-8 [m.chemicalbook.com]

- 5. What is Tributyl phosphate?_Chemicalbook [chemicalbook.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Tributyl phosphate (EHC 112, 1991) [inchem.org]

- 8. The Chemistry of Tributyl Phosphate: A Review - UNT Digital Library [digital.library.unt.edu]

- 9. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Method for synthesizing tributyl phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 14. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdc.gov [cdc.gov]

- 16. ANALYTICAL METHODS FOR THE INSPECTION OF TRIBUTYL PHOSPHATE (Technical Report) | OSTI.GOV [osti.gov]

A Comprehensive Technical Guide to the Synthesis and Preparation of Deuterated Tributyl Phosphate (d-TBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated tributyl phosphate (d-TBP), most commonly as tributyl phosphate-d27, is the isotopically labeled analogue of tributyl phosphate (TBP). In d-TBP, the 27 hydrogen atoms on the three butyl chains are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution imparts a higher molecular weight and a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.

The primary application of d-TBP in the pharmaceutical and life sciences sectors is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[1] The use of deuterated compounds is critical in drug development for enhancing metabolic stability, improving pharmacokinetic profiles, and serving as tracers in metabolic studies.[1][2][3][4][] The kinetic isotope effect, resulting from the stronger C-D bond, can slow down metabolism pathways involving C-H bond cleavage, potentially reducing toxic metabolites and improving a drug's therapeutic index.[][6]

This guide provides an in-depth overview of the core methodologies for synthesizing and preparing high-purity deuterated tributyl phosphate, focusing on the most common synthetic route and the necessary analytical characterization.

Core Synthetic Strategy

The most established and industrially relevant method for synthesizing tributyl phosphate is the direct esterification of n-butanol with phosphorus oxychloride (POCl₃).[7][8][9][10] Consequently, the synthesis of deuterated tributyl phosphate (this compound) logically follows the same pathway, utilizing deuterated n-butanol (n-butanol-d9) as the key starting material.

The overall reaction is as follows:

POCl₃ + 3 C₄D₉OD → PO(OC₄D₉)₃ + 3 DCl

A crucial aspect of this synthesis is managing the hydrogen chloride (or in this case, deuterium chloride) byproduct, which can react with the alcohol. Various methods, such as using a base like pyridine or sodium acetate, have been developed to neutralize the acid and drive the reaction to completion with high yields.[7][8]

Synthesis of Deuterated n-Butanol (Precursor)

The availability of high-purity deuterated n-butanol is the prerequisite for this synthesis. While various methods exist for deuterating alcohols, a common strategy involves the reduction of a corresponding deuterated ester (e.g., butyl-d9 acetate) with a powerful deuteride reducing agent like lithium aluminum deuteride (LiAlD₄). Other methods include the Grignard reaction with deuterated precursors.[11] For the purpose of this guide, we will assume the availability of commercial n-butanol-d9.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of non-deuterated tributyl phosphate.[7][8][9] Researchers should apply appropriate laboratory safety measures, including performing the reaction in a well-ventilated fume hood and using personal protective equipment.

Method 1: Pyridine-Catalyzed Synthesis

This classic method uses pyridine as a solvent and a base to neutralize the DCl byproduct.

Materials:

-

n-Butanol-d9 (C₄D₉OD)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dry pyridine

-

Dry benzene (or an alternative anhydrous, non-protic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Set up a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture with drying tubes.

-

To the flask, add dry pyridine, dry benzene, and n-butanol-d9. Cool the stirred mixture to -5 °C using an ice-salt bath.

-

Add freshly distilled phosphorus oxychloride dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours.

-

Cool the reaction mixture back to room temperature. Add water to dissolve the pyridine hydrochloride salt formed.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (benzene).

-

Wash the organic layer sequentially with water, dilute HCl (to remove residual pyridine), and finally with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent (benzene) by rotary evaporation.

-

Purify the crude deuterated tributyl phosphate by vacuum distillation. Collect the fraction boiling at approximately 138-140 °C at 6 mm Hg.

Method 2: Sodium Acetate-Mediated Synthesis

This method avoids the use of pyridine and offers high yields.[7][8]

Materials:

-

n-Butanol-d9 (C₄D₉OD)

-

Phosphorus oxychloride (POCl₃)

-

Sodium Acetate (anhydrous)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve anhydrous sodium acetate in n-butanol-d9.[7][8]

-

Cool the solution in an ice-water bath to 10 °C.[7]

-

From the dropping funnel, add phosphorus oxychloride dropwise. Control the addition rate to keep the temperature stable at 10 °C. The addition may take between 15 to 60 minutes.[7]

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 15 to 60 minutes.[7]

-

Remove the generated sodium chloride precipitate by filtration.

-

The filtrate can be purified by distillation. First, an atmospheric distillation can remove any acetic acid formed, followed by vacuum distillation to isolate the final product, this compound.[7]

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data for tributyl phosphate synthesis, which can be used as a benchmark for the deuterated analogue's synthesis.

Table 1: Comparative Synthesis Parameters for Tributyl Phosphate (Non-Deuterated)

| Parameter | Method 1 (Pyridine) | Method 2 (Sodium Acetate) | Reference |

|---|---|---|---|

| Molar Ratio (Butanol:POCl₃) | ~3.5 : 1 | 3.1:1 to 3.2:1 | ,[8][9] |

| Reaction Temperature | -5 °C to 10 °C (addition) | 10 °C to 30 °C | ,[8][9] |

| Reaction Time | 2 hours (reflux) | 15-60 min (post-addition) | ,[7] |

| Typical Yield | ~70-80% | > 90% | ,[7][8] |

| Purity (Post-Distillation) | > 98% | > 98% |[7] |

Table 2: Physicochemical Properties

| Property | Tributyl Phosphate (TBP) | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₇O₄P | C₁₂D₂₇O₄P | [12],[1] |

| Molecular Weight | 266.31 g/mol | 293.48 g/mol | [12],[1] |

| Appearance | Colorless, odorless liquid | Colorless to light yellow liquid | [10],[1] |

| Boiling Point | 289 °C (decomposes) | Similar to TBP | [10] |

| Boiling Point (Vacuum) | ~138-140 °C @ 6 mmHg | Similar to TBP | |

Purification and Characterization

Purification

Vacuum distillation is the standard method for purifying the final product, effectively separating it from unreacted starting materials and non-volatile byproducts.

Characterization

High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the successful synthesis and assessing the isotopic purity of d-TBP.[13][14] It allows for the quantification of the relative abundance of each isotopologue (d27, d26, d25, etc.). The isotopic purity is a critical parameter, especially when the compound is used as an internal standard.[13][15]

Table 3: Theoretical m/z for Key Isotopologues of this compound (Positive Ion Mode)

| Isotopologue | Formula | Exact Mass [M+H]⁺ |

|---|---|---|

| d27 (Fully Deuterated) | C₁₂D₂₇O₄P | 294.3413 |

| d26 | C₁₂HD₂₆O₄P | 293.3350 |

| d25 | C₁₂H₂D₂₅O₄P | 292.3287 |

| d0 (Unlabeled) | C₁₂H₂₇O₄P | 267.1725 |

NMR Spectroscopy:

-

³¹P NMR: This technique is used to confirm the formation of the phosphate ester and to identify any phosphorus-containing impurities, such as dibutyl phosphate (DBP).[16][17] A single peak is expected for the pure product.

-

¹H NMR: For a highly deuterated sample of this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the butyl chains.[18] Residual proton signals can be used to quantify the isotopic enrichment level.

-

²H (Deuterium) NMR: This analysis can confirm the locations of deuterium incorporation on the butyl chains.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of deuterated tributyl phosphate.

Caption: General workflow for d-TBP synthesis and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Method for synthesizing tributyl phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

- 9. CN102040622B - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

- 10. Tributyl phosphate - Wikipedia [en.wikipedia.org]

- 11. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 12. Tributyl phosphate [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 16. Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Tributyl phosphate(126-73-8) 1H NMR [m.chemicalbook.com]

"Tributyl phosphate-d27" molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of Tributyl phosphate-d27, a deuterated analog of Tributyl phosphate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Molecular Structure and Formula

This compound is an organophosphorus compound where all 27 hydrogen atoms in the three butyl groups of tributyl phosphate have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

The molecular formula for this compound is C₁₂D₂₇O₄P.[1] The structure consists of a central phosphate group bonded to three deuterated butoxy groups.

Caption: 2D molecular structure of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated form (Tributyl phosphate) is also provided for comparison.

| Property | This compound | Tributyl phosphate (for comparison) |

| Molecular Formula | C₁₂D₂₇O₄P[1] | C₁₂H₂₇O₄P[2][3][4][5] |

| Molecular Weight | 293.48 g/mol [1] | 266.31 g/mol [2][3] |

| Appearance | Liquid | Colorless to pale-yellow, odorless liquid[3][5][6] |

| Isotopic Purity | ≥98 atom % D | N/A |

| Chemical Purity | ≥98% (CP) | ≥99%[7] |

| Density | Not specified | 0.979 g/mL at 25 °C[6] |

| Melting Point | Not specified | < -80 °C[5][7] |

| Boiling Point | Not specified | 177-178 °C at 27 Torr[5]; 180-183 °C at 22 mmHg[6] |

| Flash Point | 145 °C (closed cup) | 146 °C[5][7] |

| Refractive Index | Not specified | 1.423-1.425[5] |

| Water Solubility | Not specified | 0.6 g/100 mL[5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1] | Miscible with most organic solvents |

Experimental Protocols

The synthesis of this compound can be adapted from established methods for the preparation of unlabeled Tributyl phosphate. A common method involves the reaction of phosphoryl chloride with deuterated n-butanol.

Materials:

-

Phosphoryl chloride (POCl₃)

-

n-Butanol-d10 (CD₃CD₂CD₂CD₂OD)

-

Anhydrous sodium acetate or other suitable base

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous sodium acetate in an excess of n-butanol-d10.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add phosphoryl chloride dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.

-

The filtrate is then subjected to vacuum distillation to remove the excess n-butanol-d10 and the solvent.

-

The crude product is further purified by fractional distillation under reduced pressure to yield pure this compound.

This synthetic approach is based on the methods described for the synthesis of unlabeled tributyl phosphate, which involve the direct esterification of butanol with phosphorus oxychloride.[8][9]

This compound is an ideal internal standard for the quantification of Tributyl phosphate in various matrices using techniques like GC-MS or LC-MS.[1]

Protocol for Sample Preparation and Analysis:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of working internal standard solutions at lower concentrations.

-

Sample Spiking: To each unknown sample, calibration standard, and quality control sample, add a precise volume of the this compound internal standard working solution. This ensures that each sample contains the same concentration of the internal standard.

-

Sample Extraction (if necessary): Depending on the sample matrix (e.g., environmental water, biological fluids), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte and internal standard.

-

Instrumental Analysis: Analyze the prepared samples by GC-MS or LC-MS. The instrument should be operated in a mode that allows for the detection and quantification of both the unlabeled Tributyl phosphate and the deuterated internal standard (e.g., selected ion monitoring in MS).

-

Quantification: The concentration of Tributyl phosphate in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from the calibration standards. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tributyl phosphate [webbook.nist.gov]

- 3. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyl phosphate - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Tributyl phosphate | 126-73-8 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. CN104211727A - Preparation method of tributyl phosphate - Google Patents [patents.google.com]

- 9. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Tributyl Phosphate-d27

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Tributyl phosphate-d27, a deuterated analog of Tributyl phosphate (TBP). This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual workflows to support its application.

Core Compound Information

CAS Number: 61196-26-7[1]

This compound is the deuterium-labeled version of Tributyl phosphate, an organophosphorus compound.[2][3] The substitution of hydrogen with deuterium makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[3][4]

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 61196-26-7[1] |

| Molecular Formula | C₁₂D₂₇O₄P |

| Molecular Weight | 293.48 g/mol [2] |

| Physical Form | Liquid[2] |

| Isotopic Purity | ≥98 atom % D[2] |

| Chemical Purity | ≥98% (CP)[2] |

| Mass Shift | M+27[2] |

Table 2: Physical Properties of Tributyl Phosphate (Non-Deuterated)

| Property | Value |

| CAS Number | 126-73-8[1] |

| Molecular Formula | C₁₂H₂₇O₄P[5] |

| Molecular Weight | 266.31 g/mol [5] |

| Appearance | Colorless, odorless liquid[5][6] |

| Melting Point | -79 °C[7] |

| Boiling Point | 180-183 °C at 22 mmHg[7] |

| Density | 0.979 g/mL at 25 °C[7] |

| Flash Point | 145 °C (closed cup) |

| Water Solubility | Sparingly soluble[6][8] |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

This section details a general methodology for the use of this compound as an internal standard for the quantification of Tributyl phosphate in a sample matrix (e.g., environmental water sample, biological fluid).

Objective: To accurately quantify the concentration of Tributyl phosphate (TBP) in a sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents:

-

Tributyl phosphate (TBP) analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for mobile phase modification)

-

Sample matrix (e.g., plasma, water)

-

Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of TBP in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

From the TBP stock solution, prepare a series of working standard solutions by serial dilution in methanol to cover the expected concentration range in the samples.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Spike a known volume of the appropriate TBP working standard into a blank sample matrix to create calibration standards.

-

Spike a known volume of the appropriate TBP working standard into a blank sample matrix to create QC samples.

-

-

Preparation of Internal Standard Working Solution:

-

Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

-

-

Sample Preparation:

-

Thaw the unknown samples, calibration standards, and QC samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the internal standard working solution (e.g., 10 µL).

-

Vortex mix all samples.

-

(Optional) If the matrix is complex (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

-

-

LC-MS/MS Analysis:

-

Set up the LC method, including the analytical column, mobile phases, flow rate, and gradient, to achieve chromatographic separation of TBP from other matrix components.

-

Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. Determine the optimal precursor and product ion transitions for both TBP and this compound.

-

Example transition for TBP: [M+H]⁺ → characteristic fragment ion.

-

Example transition for this compound: [M+D]⁺ → characteristic fragment ion.

-

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the TBP and this compound MRM transitions.

-

Calculate the ratio of the peak area of TBP to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of TBP in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of using an internal standard.

References

- 1. Tributyl phosphate D27 | CAS 61196-26-7 | LGC Standards [lgcstandards.com]

- 2. Tributyl-d27 phosphate Aldrich CAS No.126-73-8 (related) [sigmaaldrich.com]

- 3. This compound | CAS#:61196-26-7 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIBUTYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. Tributyl phosphate | 126-73-8 [chemicalbook.com]

- 8. Tributyl phosphate CAS#: 126-73-8 [m.chemicalbook.com]

Technical Guide: Physical Characteristics of Tributyl Phosphate-d27 Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Tributyl phosphate-d27 (TBP-d27), a deuterated isotopologue of Tributyl phosphate (TBP). Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated counterpart, TBP, as a close approximation for several physical properties. This approach is based on the general understanding that while isotopic substitution can lead to minor variations in physical properties due to changes in molecular weight and vibrational frequencies, these differences are often minimal for bulk properties like density and refractive index in complex molecules. All data for the non-deuterated form should be considered an estimate for TBP-d27 and are provided for guidance.

Core Physical and Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature. It is the deuterated form of Tributyl phosphate, where all 27 hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in research to trace metabolic pathways or as an internal standard in analytical studies.

Table 1: General and Known Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂D₂₇O₄P | |

| Molecular Weight | 293.48 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | Liquid | |

| Flash Point | 145 °C (293 °F) - closed cup |

Estimated Physical Characteristics (Based on Tributyl Phosphate Data)

The following tables summarize the key physical properties of non-deuterated Tributyl phosphate. These values are presented as estimates for this compound.

Table 2: Estimated Thermodynamic Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Boiling Point | 289 °C | - | 1 atm | |

| 180-183 °C | - | 22 mmHg | ||

| Melting Point | -79 °C | - | - | |

| Autoignition Temp. | 770 °F | - | - |

Table 3: Estimated Physical Properties of this compound

| Property | Value | Temperature (°C) | Source(s) |

| Density | 0.979 g/mL | 25 | |

| Refractive Index | 1.424 | 20 | |

| Vapor Density | 9.2 (vs air) | - |

Experimental Protocols

Accurate determination of the physical properties of this compound requires specific experimental measurements. The following sections detail generalized protocols for determining density, viscosity, and refractive index.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer.

-

Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the filled pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer.

-

Calculation: The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is density and m is mass.

Determination of Viscosity

The viscosity of a liquid can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.

Protocol using a Capillary Viscometer:

-

Instrument Setup: Select a calibrated capillary viscometer appropriate for the expected viscosity range.

-

Sample Loading: Introduce a precise volume of this compound into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Measurement: Draw the liquid up through the capillary to the starting mark. Measure the time it takes for the liquid to flow between two marked points under the influence of gravity.

-

Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant (C) and the flow time (t): ν = C * t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Determination of Refractive Index

The refractive index is measured using a refractometer.

Protocol using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Apply a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

Synthesis and Purification Workflow

The synthesis of this compound follows the same principles as the synthesis of non-deuterated Tributyl phosphate, with the substitution of deuterated butanol. A general workflow is presented below.

Technical Guide: Isotopic Purity and Enrichment of Tributyl Phosphate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Tributyl phosphate-d27 (TBP-d27). It details the synthesis, analytical methodologies for characterization, and data interpretation relevant to researchers and professionals in drug development and related scientific fields.

Introduction

This compound is the deuterated analog of Tributyl phosphate (TBP), where all 27 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis, a tracer in metabolic studies, and a tool in mechanistic studies.[] The utility of TBP-d27 is fundamentally dependent on its isotopic purity and enrichment, which are critical parameters that define its quality and suitability for various applications.

Isotopic Purity refers to the percentage of a specific isotopologue (in this case, the fully deuterated d27 species) in a sample. Isotopic Enrichment is the abundance of the deuterium isotope at the labeled positions. For a compound to be effective as an internal standard, both high isotopic purity and enrichment are essential to avoid cross-contribution to the analyte signal and ensure accurate quantification.

Synthesis of this compound

The synthesis of this compound follows the same fundamental chemical principles as its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The most common laboratory-scale synthesis involves the reaction of phosphorus oxychloride (POCl₃) with deuterated n-butanol (n-butanol-d9).[2][3]

General Synthesis Scheme

The reaction proceeds as follows:

POCl₃ + 3 CD₃(CD₂)₃OD → (CD₃(CD₂)₃O)₃PO + 3 HCl

A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

n-Butanol-d9 (CD₃(CD₂)₃OD), anhydrous

-

Pyridine, anhydrous

-

Benzene, anhydrous

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, combine anhydrous n-butanol-d9, anhydrous pyridine, and anhydrous benzene.

-

Cooling: Cool the reaction mixture to -5°C using an ice-salt bath.

-

Addition of POCl₃: Slowly add freshly distilled phosphorus oxychloride dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reflux: After the addition is complete, gently reflux the mixture for 2 hours.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and add deionized water to dissolve the pyridine hydrochloride byproduct. Separate the organic (benzene) layer.

-

Washing: Wash the organic layer several times with deionized water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the benzene by rotary evaporation. Purify the crude this compound by vacuum distillation.

Quantitative Data on Isotopic Purity and Enrichment

Commercial suppliers of this compound typically provide a certificate of analysis with specifications for isotopic purity.

| Parameter | Specification | Supplier Example(s) |

| Isotopic Purity | ≥98 atom % D | Cambridge Isotope Laboratories, Inc., BOC Sciences |

| Chemical Purity | ≥98% (CP) | Cambridge Isotope Laboratories, Inc., BOC Sciences |

Table 1: Summary of typical specifications for commercially available this compound.[][4]

Analytical Methodologies for Isotopic Purity and Enrichment Determination

The determination of isotopic purity and enrichment of deuterated compounds like TBP-d27 relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the distribution of isotopologues in a sample. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like TBP-d27.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

If necessary, spike the sample with a known amount of a non-deuterated TBP standard for retention time comparison.

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: A mass range that covers the molecular ions of TBP and its deuterated isotopologues (e.g., m/z 50-350).

Data Analysis:

-

Identify the peak corresponding to Tributyl phosphate.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for each isotopologue (d0 to d27).

-

Calculate the isotopic purity by dividing the intensity of the d27 peak by the sum of the intensities of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a highly accurate method for determining the overall isotopic enrichment of a deuterated compound.[6][7] By comparing the integral of a residual proton signal to that of a known internal standard, the degree of deuteration can be precisely calculated.[8][9][10]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample into an NMR tube.

-

Accurately weigh and add a known amount of a high-purity, non-deuterated internal standard with a simple, well-resolved ¹H NMR signal (e.g., maleic acid, 1,4-dinitrobenzene).

-

Dissolve the sample and internal standard in a known volume of a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., chloroform-d, acetone-d6).

NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Spectral Width: Cover all signals of interest.

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signal of the internal standard and the residual proton signals in the TBP-d27 spectrum.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this ratio and the known masses of the sample and standard, calculate the percentage of residual protons and thus the isotopic enrichment.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

References

- 2. CN104211727A - Preparation method of tributyl phosphate - Google Patents [patents.google.com]

- 3. CN102040622B - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

- 4. Tributyl phosphate (Dââ, 98%) 1 mg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-3940-1.2 [isotope.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. emerypharma.com [emerypharma.com]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

Technical Guide: Solubility of Tributyl Phosphate-d27 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributyl phosphate-d27 (TBP-d27) in organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this specific deuterated compound, this guide summarizes the known qualitative solubility of its non-deuterated isotopologue, Tributyl phosphate (TBP), which serves as a reliable proxy. Furthermore, this document details a standard experimental protocol for the precise determination of thermodynamic solubility.

It is a widely accepted principle in chemistry that the substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties of a molecule, including its solubility in various solvents. Therefore, the solubility characteristics of TBP can be considered representative of TBP-d27.

Qualitative Solubility of Tributyl Phosphate

Tributyl phosphate is broadly characterized as being miscible with a wide range of common organic solvents. This high solubility is attributed to the molecule's structure, which combines a polar phosphate group with nonpolar butyl chains, allowing for favorable interactions with various solvent types.

Table 1: Qualitative Solubility of Tributyl Phosphate in Organic Solvents

| Solvent Class | Specific Solvent | Solubility |

| Alcohols | Ethanol | Miscible[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble[1] |

| Halogenated Solvents | Carbon Disulfide | Soluble[1] |

| Universal Solvents | Most solvents and diluents | Miscible[1] |

Note: "Miscible" implies that the substances form a homogeneous solution in all proportions.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

For applications requiring precise quantitative solubility data, the shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility.[2] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid.

2.1. Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.

2.2. Materials and Equipment

-

This compound

-

Selected organic solvent(s) of analytical grade or higher

-

Glass vials with screw caps or a stoppered flask

-

Orbital shaker or vial roller system with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material chemically resistant to the solvent, such as PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

2.3. Methodology

-

Preparation: Add a precisely weighed excess amount of this compound to a series of vials. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or on a vial roller. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached.[3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, two methods are common:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter.[4] This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of TBP-d27 of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards with the chosen analytical instrument (e.g., HPLC-UV, GC-FID).

-

Dilute the filtered saturated solution (filtrate) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

-

-

Calculation and Reporting: Calculate the original concentration of the saturated solution, accounting for any dilutions made. The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for determining solubility and a logical decision process for classifying solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Decision tree for the qualitative classification of solubility.

References

commercial suppliers of "Tributyl phosphate-d27"

An In-depth Technical Guide to Tributyl Phosphate-d27 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and analytical applications of this compound (TBP-d27), a deuterated internal standard crucial for accurate quantification in various scientific disciplines. Designed for researchers, scientists, and drug development professionals, this document outlines key suppliers, presents detailed experimental protocols for its use, and visualizes a typical analytical workflow.

Commercial Suppliers of this compound

This compound is available from several reputable chemical suppliers, catering to the needs of research and development laboratories. The products are offered in various formats, including neat (pure liquid) or as a solution in a specified solvent, with high isotopic and chemical purity. Below is a comparative table of offerings from prominent suppliers.

| Supplier | Catalog Number | Product Name | Form | Purity (Isotopic) | Purity (Chemical) | Concentration | Available Quantities |

| Sigma-Aldrich | 756989 | Tributyl-d27 phosphate | Liquid | ≥98 atom % D | ≥98% (CP) | Neat | Custom packaging available |

| Cambridge Isotope Laboratories, Inc. | DLM-3940 | Tri-n-butyl phosphate (D₂₇, 98-99%) | Neat | 98-99% | Not specified | Neat | Contact for details |

| DLM-3940-1.2 | Tributyl phosphate (D₂₇, 98%) 1 mg/mL in acetonitrile | Solution | 98% | 98% | 1 mg/mL in Acetonitrile | 1.2 mL | |

| MedchemExpress | HY-117600S | This compound | Liquid | Not specified | Not specified | Neat | Contact for details |

| C/D/N Isotopes Inc. | D-5587 | Tri-n-butyl-d27 Phosphate | Liquid | 98 atom % D | >98% | Neat | 0.25 g, 1 g |

| LGC Standards | DRE-C17668010 | Tributyl phosphate D27 | Neat | Not specified | Not specified | Neat | Contact for details |

| BOC Sciences | 61196-26-7 | Tributyl phosphate-[d27] | Colorless Oil | ≥98% atom D | ≥98% (CP) | Neat | Contact for details |

Experimental Protocol: Quantification of Organophosphate Esters in Milk Powder using UPLC-MS/MS with this compound as an Internal Standard

This section details a robust analytical method for the simultaneous determination of nine organophosphate esters (OPEs) in milk powder, employing this compound as an internal standard to ensure accuracy and precision. The methodology is adapted from a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Reagents and Materials

-

This compound (TBP-d27) Internal Standard Solution: Prepare a stock solution of TBP-d27 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working standard solution is then prepared by diluting the stock solution.

-

Milk Powder Samples

-

Acetonitrile (ACN): HPLC or LC-MS grade.

-

Water: Ultrapure, LC-MS grade.

-

QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate, and disodium citrate sesquihydrate.

-

Dispersive Solid-Phase Extraction (d-SPE) Sorbent: Primary secondary amine (PSA) and C18.

Sample Preparation (QuEChERS Extraction)

-

Sample Weighing: Accurately weigh 5 grams of the homogenized milk powder sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the this compound internal standard working solution to the sample.

-

Rehydration and Extraction: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to rehydrate the milk powder. Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

-

d-SPE Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.

-

Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 10000 rpm for 5 minutes.

-

Final Extract: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Column: A reversed-phase C18 column is typically used for the separation of OPEs.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or ammonium formate) is used.

-

Injection Volume: Typically 1-10 µL.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of the target OPEs and the TBP-d27 internal standard. The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.

Quantification

The concentration of each OPE in the milk powder sample is determined by calculating the ratio of the peak area of the native OPE to the peak area of the this compound internal standard. A calibration curve is constructed using standards containing known concentrations of each OPE and a constant concentration of the internal standard. This isotope dilution method effectively compensates for matrix effects and variations in extraction recovery and instrument response.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the experimental workflow for the quantification of organophosphate esters in milk powder using this compound as an internal standard.

Caption: Workflow for OPE analysis in milk powder using TBP-d27.

Signaling Pathways and Logical Relationships

In the context of this analytical methodology, there are no biological signaling pathways to diagram. However, the logical relationship of using an internal standard for quantification can be visualized. The fundamental principle is that the ratio of the analyte to the internal standard remains constant throughout the sample preparation and analysis, correcting for any losses or variations.

Caption: Principle of internal standard quantification.

References

Tributyl Phosphate-d27: A Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the safety data for Tributyl phosphate-d27. The majority of toxicological data presented is based on studies of the non-deuterated form, Tributyl phosphate (TBP), as comprehensive data for the deuterated analog is limited. While the fundamental toxicological properties are expected to be similar, deuteration can alter the pharmacokinetic and metabolic profiles of a compound.[1] All personnel handling this substance should consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is the deuterated form of Tributyl phosphate (TBP), an organophosphorus compound. It is a colorless and odorless liquid at room temperature.[2][3] Its primary applications in research and industry include use as a plasticizer, a solvent for extractions, an anti-foaming agent, and a component in hydraulic fluids.[4][5] The deuterated form is often used as an internal standard in analytical chemistry.

| Property | Value | Reference |

| Chemical Formula | C₁₂D₂₇O₄P | [6] |

| Molecular Weight | 293.48 g/mol | [6] |

| CAS Number | 61196-26-7 | [1] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 289 °C (552 °F) for TBP | [7] |

| Melting Point | < -80 °C (< -112 °F) for TBP | [8] |

| Flash Point | 145 °C (293 °F) - closed cup | [6] |

| Density | 0.979 g/mL at 25 °C for TBP | [5] |

| Solubility in Water | Sparingly soluble (~0.68 g/L at 25°C for TBP) | [2] |

| Vapor Pressure | 7.3 mmHg @ 150°C for TBP | [9] |

| log Kow (Octanol/Water Partition Coefficient) | 4.0 for TBP | [10] |

Toxicological Data

The primary hazards associated with Tributyl phosphate are acute toxicity (oral and inhalation), skin irritation, and suspected carcinogenicity.[6][8][10]

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1390 - 3350 mg/kg | [11] |

| LD50 | Mouse | Oral | 400 - 1240 mg/kg | [11] |

| LC50 | Rat | Inhalation | > 4.2 mg/L (6 hours) | [11] |

| LD50 | Rabbit | Dermal | > 3100 mg/kg | [11][12] |

| IC50 (24h) | PC12 cells | In vitro | 338.09 µM | [11] |

| LC50 (48h) | HepG2 cells | In vitro | 299 µM | [10] |

Chronic Toxicity and Other Endpoints

| Endpoint | Species | Key Findings | Reference |

| Carcinogenicity | Rat | Increased incidence of urinary bladder hyperplasia and papillomas at 700 and 3000 ppm in the diet. Transitional cell carcinomas observed at 3000 ppm. | [2] |

| Neurotoxicity | Rat | No significant neurotoxic effects were observed in acute or subchronic studies. | [6] |

| Neurotoxicity | Hen | Unlikely to cause organophosphorus compound-induced delayed neurotoxicity (OPIDN). | [13] |

| Reproductive Toxicity | Mouse (male) | Decreased sperm count and motility, and testicular damage observed at 50 and 100 mg/kg/day. | [14] |

| Developmental Toxicity | Zebrafish | Inhibition of neural growth and motor behavior at 10-20 µM. | [9] |

| Genotoxicity (Ames Test) | Salmonella typhimurium | Negative | [1][2] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16]

Objective: To determine if Tributyl phosphate can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1538) are used.[15][17] These strains contain different mutations in the histidine operon.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.[15]

-

Procedure (Plate Incorporation Method):

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17][18]

Draize Eye Irritation Test

The Draize test is a method to assess the potential of a substance to cause eye irritation or damage.[19][20]

Objective: To evaluate the ocular irritation potential of Tributyl phosphate.

Methodology:

-

Animal Model: Albino rabbits are typically used due to their large, sensitive eyes and lack of pigmentation, which facilitates observation of iridial responses.[19][20]

-

Procedure:

-

Observations: The cornea, iris, and conjunctiva are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 21 days) after application.[19][21]

-

Scoring: The severity of the observed lesions is scored according to a standardized system. The total score provides an assessment of the substance's irritancy potential.[20][22]

Mechanisms of Toxicity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of Tributyl phosphate. The primary mechanisms identified are the induction of oxidative stress, apoptosis (programmed cell death), and cell cycle arrest.

Oxidative Stress and Apoptosis Pathway

Tributyl phosphate exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[10][12][14] This can damage cellular components and trigger apoptotic pathways. In HepG2 cells, TBP activates the JNK and ERK1/2 signaling pathways, which are part of the mitogen-activated protein kinase (MAPK) cascade.[10] This activation can lead to the initiation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Caption: TBP-induced oxidative stress and apoptosis signaling pathway.

Cell Cycle Arrest Pathway

In addition to apoptosis, Tributyl phosphate can induce cell cycle arrest, primarily at the G0/G1 phase.[10] This is mediated by the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase (CDK) inhibitor proteins such as p21 and p27.[10] This prevents the cell from progressing through the cell cycle and proliferating.

Caption: TBP-induced cell cycle arrest at the G0/G1 phase.

Safe Handling and Emergency Procedures

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[7][10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[7]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10][23]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[10][23]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][23]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Spill and Disposal:

-

Spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9][10] Ventilate the area and wear appropriate PPE.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[10]

References

- 1. Tributyl phosphate (126-73-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 2. A dietary toxicity/oncogenicity study of tributyl phosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tri-iso-butyl phosphate (TiBP) exposure induces neurotoxicity by triggering oxidative stress accompanied by neurotransmitter system disruptions and apoptosis in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tributyl phosphate: applications and toxicity_Chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Tributyl phosphate (EHC 112, 1991) [inchem.org]

- 8. Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tributyl phosphate inhibits neurogenesis and motor functions during embryonic development in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative assessment of neurotoxicity impacts induced by alkyl tri-n-butyl phosphate and aromatic tricresyl phosphate in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic understanding of the toxic effects of tri-n-butyl phosphate (TnBP) and tricresyl phosphate (TCP) to Escherichia coli: Evidence from alterations in biomarker expression and perturbations of the metabolic network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of the delayed neurotoxicity of tributyl phosphate, tributoxyethyl phosphate, and dibutylphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tributyl Phosphate Induced Male Reproductive Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 18. criver.com [criver.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 21. ecetoc.org [ecetoc.org]

- 22. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bisleyinternational.com [bisleyinternational.com]

Applications of Tributyl Phosphate-d27 in Nuclear Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Tributyl phosphate-d27 (TBP-d27) in nuclear chemistry. Tributyl phosphate (TBP) is a critical solvent in the nuclear industry, primarily used in the Plutonium Uranium Redox Extraction (PUREX) process for the reprocessing of spent nuclear fuel.[1][2] The intense radiation and acidic conditions within the PUREX process lead to the degradation of TBP, forming dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[3][4] These degradation products can interfere with the extraction process, making the accurate monitoring of TBP and its derivatives essential. TBP-d27, a deuterated analog of TBP, serves as an invaluable tool for researchers in this field, primarily as an internal standard for quantitative analysis and as a tracer to investigate degradation mechanisms.[1]

Data Presentation

Physical and Chemical Properties

A comparison of the key physical and chemical properties of Tributyl phosphate and its deuterated form, this compound, is crucial for understanding its application as an internal standard and tracer.

| Property | Tributyl Phosphate (TBP) | This compound (TBP-d27) |

| Chemical Formula | C₁₂H₂₇O₄P | C₁₂D₂₇O₄P |

| Molecular Weight | 266.31 g/mol | 293.48 g/mol |

| CAS Number | 126-73-8[5] | 61196-26-7 |

| Appearance | Colorless to light yellow liquid[5] | Colorless to light yellow liquid[1] |

| Isotopic Purity | Not Applicable | ≥98 atom % D |

Analytical Method Performance using TBP-d27 as an Internal Standard

The use of TBP-d27 as an internal standard significantly improves the accuracy and precision of analytical methods for the quantification of TBP and its degradation products.

| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) |

| GC-FID | TBP | 0.2 µg/mL | 0.7 µg/mL | 0.9% |

| HPLC-RI | TBP | - | 2 ppm | - |

| Ion Chromatography | DBP, MBP | 0.71 µM (DBP), 0.13 µM (MBP) | - | - |

Experimental Protocols

Quantification of TBP and its Degradation Products in PUREX Solvent using Isotope Dilution GC-MS with TBP-d27 Internal Standard

This protocol outlines the use of TBP-d27 as an internal standard for the accurate quantification of TBP, DBP, and MBP in organic samples from the PUREX process.

a. Sample Preparation:

-

Take a known volume (e.g., 1 mL) of the organic solvent sample from the PUREX process.

-

Add a precise amount of a standard solution of TBP-d27 in a suitable solvent (e.g., isooctane). The amount of internal standard should be chosen to be in the same concentration range as the expected TBP concentration in the sample.

-

For the analysis of DBP and MBP, a derivatization step is necessary to make them volatile for GC analysis. A common method is methylation using diazomethane or a safer alternative like trimethylsilylation (TMS) with a reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Vortex the sample to ensure thorough mixing.

-